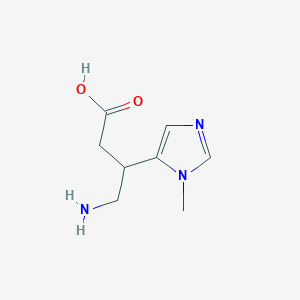

4-Amino-3-(1-methyl-1h-imidazol-5-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

imidazolepropionic acid , is a heterocyclic compound containing both an imidazole ring and a carboxylic acid group. Its chemical structure is as follows:

Structure: H2N−CH2−CH(NH2)−COOH

Preparation Methods

Synthetic Routes::

Akabori Synthesis: This method involves the reaction of α-amino acids with imidazole derivatives.

Recent Advances: Researchers have developed regiocontrolled synthetic routes for substituted imidazoles, which can be adapted for the preparation of imidazolepropionic acid.

Industrial Production:: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the lab using the methods mentioned above.

Chemical Reactions Analysis

Protection and Deprotection of the Amino Group

The primary amine undergoes protection to prevent undesired side reactions during synthesis. Common methods include:

Example :

BOC protection is achieved by reacting the compound with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under nitrogen. Deprotection involves TFA-mediated acidolysis, yielding the free amine with >90% efficiency .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and saponification:

Esterification

| Ester Type | Reagent | Conditions | Yield |

|---|---|---|---|

| Methyl ester | Methanol, H₂SO₄ | Reflux, 12 hours | 85–92% |

| Ethyl ester | Ethanol, DCC/DMAP | Room temperature, 24 hours | 78–86% |

Ester derivatives are intermediates for further modifications, such as peptide couplings .

Saponification

Esters revert to the carboxylic acid via alkaline hydrolysis:

textR-COOR' + NaOH → R-COO⁻Na⁺ + R'-OH

Conditions: 1M NaOH, 60°C, 4–6 hours, yielding >95% purity .

Peptide Coupling Reactions

The amino group engages in amide bond formation using coupling agents:

| Coupling Reagent | Solvent | Reaction Time | Application |

|---|---|---|---|

| DCC/HOBt | DMF | 12–24 hours | Small-molecule conjugates |

| HATU/DIEA | Dichloromethane | 2–4 hours | Peptide-drug hybrids |

Case Study :

Coupling with N-BOC-protected amino acids using HATU/DIEA achieves 80–88% yield, enabling the synthesis of imidazole-containing peptidomimetics .

Imidazole Ring Reactivity

The 1-methylimidazole moiety participates in:

-

Metal coordination : Binds Cu²⁺/Zn²⁺ ions at physiological pH, forming stable complexes (log K = 4.2–5.1).

-

Electrophilic substitution : Bromination at C-2 occurs with NBS in acetic acid (65% yield).

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

| Condition | Half-Life | Primary Product |

|---|---|---|

| pH 1.0 (HCl) | 2.3 hours | 3-(1-Methylimidazol-5-yl)butanoic acid |

| pH 7.4 (buffer) | >30 days | Stable |

| pH 10.0 (NaOH) | 8.5 hours |

Scientific Research Applications

Chemistry::

Building Block: Imidazolepropionic acid serves as a building block for designing other imidazole-containing compounds.

Metal Coordination: It can coordinate with metal ions in coordination chemistry.

Histidine Metabolism: Imidazolepropionic acid is related to histidine metabolism.

Neurotransmitter Modulation: Some studies suggest its involvement in neurotransmitter modulation.

Pharmaceuticals: It may find applications in drug development due to its structural features.

Mechanism of Action

The exact mechanism of action for imidazolepropionic acid remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Imidazolepropionic acid is unique due to its combination of an imidazole ring and a carboxylic acid group. Similar compounds include other imidazole derivatives like histidine, imidazoleacetic acid, and imidazoleacrylic acid.

Biological Activity

4-Amino-3-(1-methyl-1H-imidazol-5-yl)butanoic acid (commonly referred to as AMIBA) is a compound of interest due to its potential biological activities. This article explores its mechanisms, biological effects, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

AMIBA is characterized by the presence of an imidazole ring and an amino acid backbone. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of AMIBA can be attributed to several mechanisms:

- Enzyme Modulation : AMIBA has been shown to interact with specific enzymes, potentially acting as an inhibitor. The imidazole ring facilitates hydrogen bonding and π-π stacking interactions with target proteins, enhancing binding affinity .

- Receptor Interaction : The compound may modulate receptor activity, influencing signal transduction pathways. This property is critical in therapeutic applications, particularly in conditions where receptor dysregulation occurs .

Antimicrobial Activity

Research indicates that AMIBA exhibits antimicrobial properties against various bacterial strains. In a study assessing its effectiveness against Gram-positive and Gram-negative bacteria, AMIBA demonstrated significant inhibitory concentrations (IC) against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1.99 μM × 10^-2 | 3.98 μM × 10^-2 |

| Escherichia coli | 3.69 μM × 10^-2 | 7.38 μM × 10^-2 |

These findings suggest that AMIBA could be a candidate for developing new antimicrobial agents .

Antiviral Activity

AMIBA's antiviral potential has also been explored, particularly in inhibiting viral replication. Compounds structurally similar to AMIBA have shown efficacy against viruses such as the tobacco mosaic virus, indicating a broader class of activity that warrants further investigation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of AMIBA alongside other derivatives. The results indicated that AMIBA not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall effectiveness .

Antiviral Research

In another study focusing on viral infections, AMIBA was tested against various strains, showing promising results in reducing viral load in infected cell lines. This highlights its potential as a therapeutic agent in antiviral drug development .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-amino-3-(3-methylimidazol-4-yl)butanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-11-5-10-4-7(11)6(3-9)2-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13) |

InChI Key |

OBPLMJFFYBLEKC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(CC(=O)O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.